N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thymidylate Synthase and Dihydrofolate Reductase Inhibition A study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The investigation revealed that certain analogues demonstrated potent dual inhibitory activities against human TS and DHFR, highlighting the potential of this scaffold in the development of dual inhibitors for cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Anti-Inflammatory Activity Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activities. This study involved the synthesis of eight derivatives, showing the chemical versatility and potential pharmacological benefits of related compounds (Sunder & Maleraju, 2013).
Peripheral Benzodiazepine Receptor Imaging Compounds structurally related to the given chemical have been synthesized and evaluated for their in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). Radiolabeled versions of these compounds showed promise for imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET), demonstrating the compound's relevance in neurological research (Fookes et al., 2008).
Antitumor Activities A study on the synthesis of (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid explored its antitumor activities. The research indicated that the compounds have selective anti-tumor activities, contributing to the understanding of how structural modifications can influence biological activity in cancer treatment (Jing, 2011).
Molecular Structure and Interaction Analysis Research into the molecular structure, natural bond orbital calculations, and spectroscopic properties of related compounds has provided insight into their potential as antiviral agents, particularly against SARS-CoV-2. Such studies are crucial for understanding the compound's interactions and optimizing its efficacy as a therapeutic agent (Mary et al., 2020).
Mechanism of Action
Target of Action
The primary targets of F2692-0615 are currently unknown . The compound has been found to have a very low affinity for benzodiazepine binding sites, both in vitro and in vivo . It also displayed no affinity for gamma-aminobutyric acid A (GABA A), alpha₂-adrenergic, 5-hydroxytryptamine 1A (5-HT A1) or 5-HT₂ receptors .
Mode of Action
F2692-0615 exhibits dose-dependent “anxiolytic” properties . Its anxiolytic effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426 . This suggests that while F2692-0615 may interact with the benzodiazepine receptor complex, it does so in a way that is distinct from traditional benzodiazepines .
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for anxiolytic activity . This suggests that the compound may have a favorable pharmacokinetic profile, with a wide therapeutic window.
Result of Action
F2692-0615 has been found to exhibit dose-dependent “anxiolytic” properties in the elevated plus-maze and the punished drinking tests in rats . It was also active in the two-compartment test in mice . These results suggest that F2692-0615 may have potential as an anxiolytic compound .
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-13-17(26)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECXNDUIZVPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.